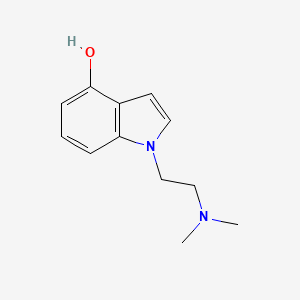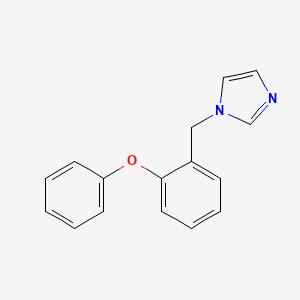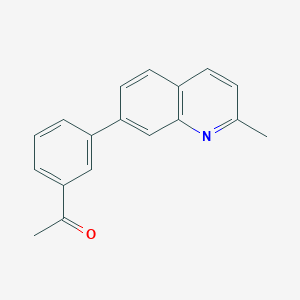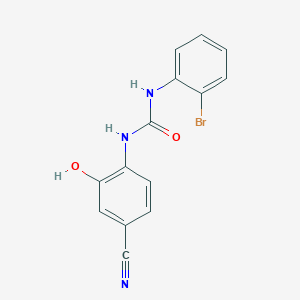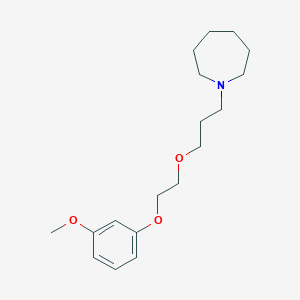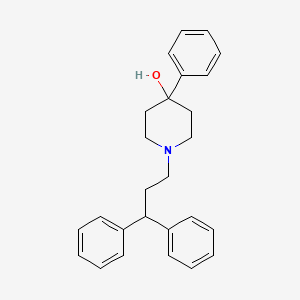
1-(3-Benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Quinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of Chlorine Atoms: The quinoxaline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 7 positions.
Benzylation: The chlorinated quinoxaline is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Hydrazine Substitution: Finally, the benzylated quinoxaline is reacted with hydrazine hydrate to introduce the hydrazine group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms to form new derivatives.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include various substituted quinoxalines, hydrazones, and amines.
Scientific Research Applications
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurological disorders such as depression and Parkinson’s disease.
Antimicrobial Agents: Quinoxaline derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Cancer Research: The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for anticancer research, particularly in targeting specific cancer cell lines.
Material Science: Quinoxaline derivatives are also explored for their applications in organic electronics and as building blocks for advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, as a potential monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other neurological disorders .
Comparison with Similar Compounds
1-(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine can be compared with other quinoxaline derivatives, such as:
3-benzyl-2-substituted quinoxalines: These compounds also exhibit monoamine oxidase inhibitory activity but may differ in their potency and selectivity.
6,7-dichloroquinoxaline-2-carboxylates: These derivatives are studied for their antimicrobial and anticancer properties, similar to the hydrazine derivative.
Quinoxaline N-oxides: These compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C15H12Cl2N4 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(3-benzyl-6,7-dichloroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C15H12Cl2N4/c16-10-7-12-13(8-11(10)17)20-15(21-18)14(19-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6,18H2,(H,20,21) |
InChI Key |
UMCSOEDKYUEPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC(=C(C=C3N=C2NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


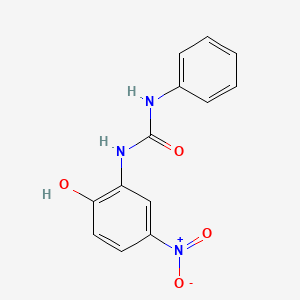

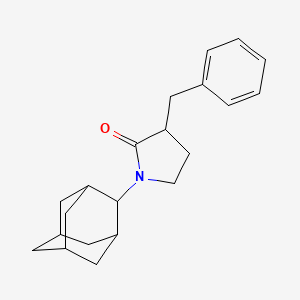

![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
